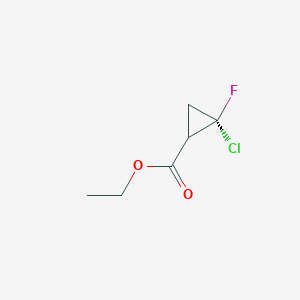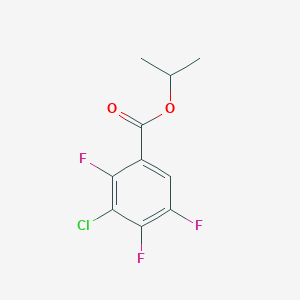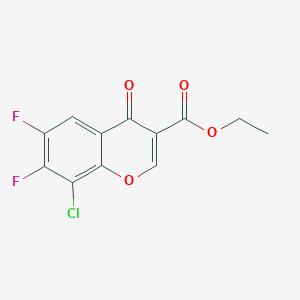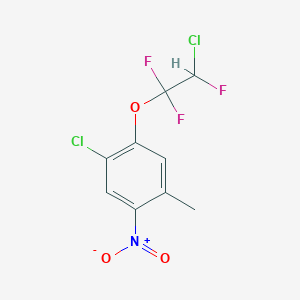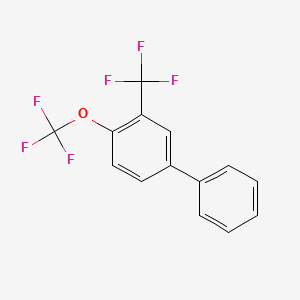
Methyl 2-methyl-3-(trifluoromethyl)phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methyl-3-(trifluoromethyl)phenylacetate (M2M3TFP) is an organic compound with a variety of applications in the scientific and medical fields. It is a colorless liquid with a pleasant smell and is used as a solvent in many industrial processes, as well as a food additive and preservative. M2M3TFP is also used in the synthesis of various pharmaceuticals and other compounds.
作用機序
Methyl 2-methyl-3-(trifluoromethyl)phenylacetate has been shown to interact with a variety of proteins, enzymes, and receptors in the human body. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 2E1, which is involved in the metabolism of drugs and other compounds. Methyl 2-methyl-3-(trifluoromethyl)phenylacetate has also been shown to interact with the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
Methyl 2-methyl-3-(trifluoromethyl)phenylacetate has been shown to have a variety of biochemical and physiological effects in the human body. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 2E1. It has also been shown to interact with the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neurotransmitter release. In addition, Methyl 2-methyl-3-(trifluoromethyl)phenylacetate has been shown to have an inhibitory effect on the activity of certain proteins, such as the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
実験室実験の利点と制限
Methyl 2-methyl-3-(trifluoromethyl)phenylacetate has several advantages and limitations when used in laboratory experiments. One of the advantages of using Methyl 2-methyl-3-(trifluoromethyl)phenylacetate is its low toxicity, which makes it a safe choice for use in laboratory experiments. Additionally, Methyl 2-methyl-3-(trifluoromethyl)phenylacetate is soluble in a variety of solvents, making it easy to use in a variety of laboratory experiments. However, Methyl 2-methyl-3-(trifluoromethyl)phenylacetate is also a volatile compound, which can make it difficult to handle in the laboratory. Additionally, Methyl 2-methyl-3-(trifluoromethyl)phenylacetate is an expensive compound, which can limit its use in laboratory experiments.
将来の方向性
The potential applications of Methyl 2-methyl-3-(trifluoromethyl)phenylacetate are still being explored. One potential future direction is to further explore its potential as an antifungal agent. Additionally, further research could be done to explore its potential as an anti-cancer agent, as well as its potential use in the treatment of other diseases. Additionally, further research could be done to explore the potential for Methyl 2-methyl-3-(trifluoromethyl)phenylacetate to interact with other proteins, enzymes, and receptors in the human body. Finally, further research could be done to explore the potential for Methyl 2-methyl-3-(trifluoromethyl)phenylacetate to be used as a preservative and food additive, as well as its potential use in other industrial processes.
合成法
Methyl 2-methyl-3-(trifluoromethyl)phenylacetate can be synthesized through a variety of methods, including the reaction of methyl acetate with trifluoromethyl phenol, the reaction of trifluoromethyl phenol with acetic anhydride, and the reaction of methyl acetate with trifluoromethyl phenylacetate. The reaction of methyl acetate with trifluoromethyl phenol is the most common method used to synthesize Methyl 2-methyl-3-(trifluoromethyl)phenylacetate. This reaction involves the reaction of methyl acetate with trifluoromethyl phenol in the presence of a base such as sodium hydroxide or potassium hydroxide.
科学的研究の応用
Methyl 2-methyl-3-(trifluoromethyl)phenylacetate has a variety of applications in the scientific and medical fields. It has been used as a solvent in the synthesis of pharmaceuticals, as well as in the production of pesticides and other agricultural products. It is also used as a preservative and food additive, and has been studied for its potential as an antifungal agent. Methyl 2-methyl-3-(trifluoromethyl)phenylacetate has also been studied for its potential use in the treatment of cancer and other diseases.
特性
IUPAC Name |
methyl 2-[2-methyl-3-(trifluoromethyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7-8(6-10(15)16-2)4-3-5-9(7)11(12,13)14/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLGYKYGJQQYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-3-(trifluoromethyl)phenylacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene](/img/structure/B6312776.png)

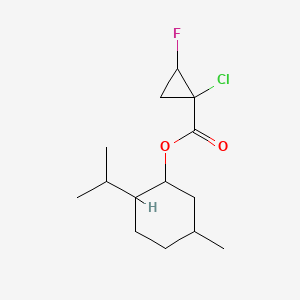


![1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6312813.png)
